

Aloglutamol (CAS Number: 13755-41-4): A Technical Whitepaper

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Compound of Interest		
Compound Name:	Aloglutamol	
Cat. No.:	B576658	Get Quote

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Abstract

Aloglutamol, identified by CAS number 13755-41-4, is an aluminum-containing antacid.[1] It is chemically a salt of aluminum, gluconic acid, and tris(hydroxymethyl)aminomethane.[1] This compound is utilized for its acid-neutralizing properties in the management of gastrointestinal conditions such as heartburn and indigestion. Its primary mechanism of action involves the chemical neutralization of excess gastric acid. This technical guide provides a summary of the available chemical, physical, and pharmacological properties of **Aloglutamol**, alongside a general experimental protocol for the evaluation of antacid capacity. Due to the limited availability of specific experimental data in publicly accessible literature, some sections of this guide are based on general principles for similar compounds.

Chemical and Physical Properties

Aloglutamol is a complex salt with the molecular formula C₁₀H₂₄AlNO₁₂.[2][3] Its chemical structure involves coordination of an aluminum ion with gluconic acid and tris(hydroxymethyl)aminomethane. While specific, experimentally determined physical properties such as melting point, boiling point, and precise solubility are not readily available in the cited literature, some computed and general properties are summarized below.



Property	Value	Source
CAS Number	13755-41-4	[2][4]
Molecular Formula	C10H24AINO12	[2][3]
Molecular Weight	377.28 g/mol	[2][3][4]
IUPAC Name	aluminum;2-amino-2- (hydroxymethyl)propane-1,3- diol;(2R,3S,4R,5R)-2,3,4,5,6- pentahydroxyhexanoate;dihydr oxide	[3]
Synonyms	Tasto, trometamolgluconate aluminum	[1]
Appearance	Data not available	
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
рКа	Data not available	

Spectroscopic Data

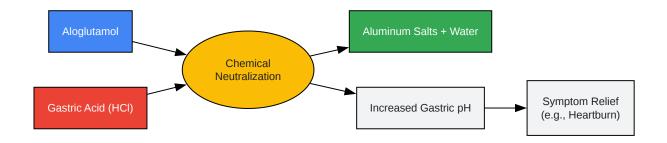
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) specific to **Aloglutamol** are not available in the reviewed literature. For the purpose of structural elucidation and quality control, standard analytical techniques would be employed.

Pharmacological Properties Mechanism of Action

Aloglutamol functions as a non-systemic antacid. Its primary pharmacological effect is the direct neutralization of hydrochloric acid (HCl) in the gastric lumen. The aluminum component reacts with stomach acid to form aluminum chloride and water, thereby increasing the pH of the stomach contents. This reduction in acidity provides relief from the symptoms of conditions associated with gastric hyperacidity.



Logical Relationship of Aloglutamol's Antacid Action



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Caption: General mechanism of action for Aloglutamol as an antacid.

Pharmacodynamics

The pharmacodynamic effect of **Aloglutamol** is a rapid increase in gastric pH. The extent and duration of this effect are dependent on the dose administered and the buffering capacity of the formulation.

Pharmacokinetics

As a non-systemic antacid, **Aloglutamol** is minimally absorbed from the gastrointestinal tract. The aluminum component may be partially absorbed, but the majority is excreted in the feces.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific quantitative analysis of **Aloglutamol** are not readily available in the public domain. However, a general protocol for assessing the in-vitro antacid capacity, a critical parameter for this class of drugs, is provided below. This protocol is based on established methods for evaluating antacids.[5][6][7][8]

In-Vitro Antacid Capacity Assay

This protocol outlines a method to determine the acid-neutralizing capacity (ANC) of **Aloglutamol**.



Objective: To quantify the amount of hydrochloric acid that can be neutralized by a single dose of **Aloglutamol**.

Materials:

- Aloglutamol sample
- 0.1 M Hydrochloric acid (HCl) solution, standardized
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- pH meter, calibrated
- Magnetic stirrer and stir bar
- Burette, 50 mL
- Beakers, 250 mL
- Deionized water
- 37°C water bath

Procedure:

- Accurately weigh a quantity of Aloglutamol equivalent to a single dose.
- Transfer the sample to a 250 mL beaker.
- Add 100 mL of deionized water and place the beaker on a magnetic stirrer.
- Begin stirring to create a uniform suspension.
- Place the beaker in a 37°C water bath to simulate body temperature.
- Immerse a calibrated pH electrode into the suspension.
- · Record the initial pH.

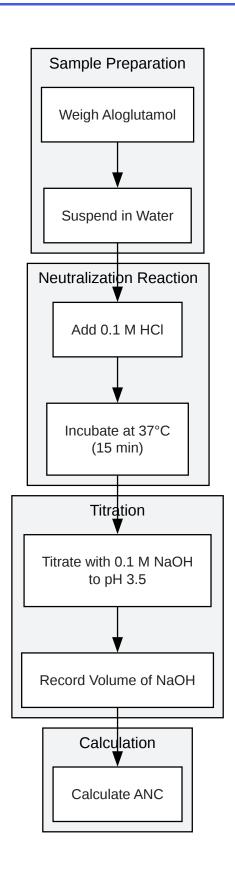


- Slowly add 30.0 mL of 0.1 M HCl to the beaker.
- Stir continuously for 15 minutes.
- After 15 minutes, record the pH of the solution.
- Titrate the excess HCl in the solution with 0.1 M NaOH until the pH reaches 3.5.
- · Record the volume of NaOH used.

Calculation of Acid-Neutralizing Capacity (ANC): ANC (mEq) = (Volume of HCl added \times Molarity of HCl) - (Volume of NaOH used \times Molarity of NaOH)

Experimental Workflow for In-Vitro Antacid Capacity Assay





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Caption: Workflow for determining the in-vitro antacid capacity of **Aloglutamol**.



Synthesis

A specific, detailed, and validated synthesis protocol for **Aloglutamol** is not described in the available literature. Conceptually, its synthesis would involve the reaction of an aluminum salt (e.g., aluminum hydroxide) with gluconic acid and tris(hydroxymethyl)aminomethane in an aqueous medium under controlled pH and temperature conditions.

Conclusion

Aloglutamol is a recognized antacid compound with a clear mechanism of action centered on the neutralization of gastric acid. While its fundamental chemical identity is established, a comprehensive public repository of its specific physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis is lacking. The provided general experimental protocol for assessing antacid capacity can serve as a foundational method for the evaluation of **Aloglutamol** and similar substances. Further research and publication of detailed experimental findings are necessary to build a more complete technical profile of this compound for the scientific and pharmaceutical development communities.

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